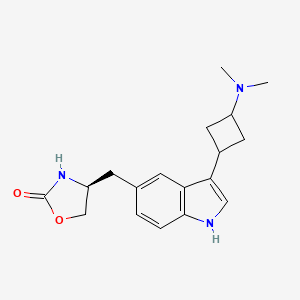
2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4991W93 is a chemical compound known for its role as a partial agonist of the serotonin 1B and 1D receptors. It has been studied for its potential therapeutic effects, particularly in the treatment of migraine disorders. The compound inhibits electrically induced plasma extravasation and blocks neurogenic plasma protein extravasation, making it a significant subject of research in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4991W93 would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize impurities. The process would also include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
4991W93 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4991W93 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4991W93 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its effects on neurogenic plasma protein extravasation and its potential role in modulating neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating migraine disorders due to its ability to inhibit plasma extravasation and block neurogenic inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
The mechanism of action of 4991W93 involves its interaction with serotonin 1B and 1D receptors. As a partial agonist, it binds to these receptors and modulates their activity. This interaction inhibits the release of calcitonin gene-related peptide, which is involved in neurogenic inflammation and migraine pathophysiology. By blocking this pathway, 4991W93 reduces inflammation and alleviates migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another serotonin receptor agonist used in the treatment of migraines.
Zolmitriptan: Similar to 4991W93 in its mechanism of action and therapeutic applications.
Rizatriptan: Shares similar pharmacological properties and is used for migraine relief
Uniqueness of 4991W93
4991W93 is unique in its specific binding affinity and partial agonist activity at serotonin 1B and 1D receptors. Unlike some other compounds, it does not cause significant vasoconstriction, making it a safer option for patients with cardiovascular concerns .
Properties
CAS No. |
171549-56-7 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4S)-4-[[3-[3-(dimethylamino)cyclobutyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)14-7-12(8-14)16-9-19-17-4-3-11(6-15(16)17)5-13-10-23-18(22)20-13/h3-4,6,9,12-14,19H,5,7-8,10H2,1-2H3,(H,20,22)/t12?,13-,14?/m0/s1 |
InChI Key |
JLDUTSKKXXJGGG-MOKVOYLWSA-N |
SMILES |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4 |
Isomeric SMILES |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)C[C@H]4COC(=O)N4 |
Canonical SMILES |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4 |
Synonyms |
4-(3-(3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl)oxazolidin-2-one 4991W93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



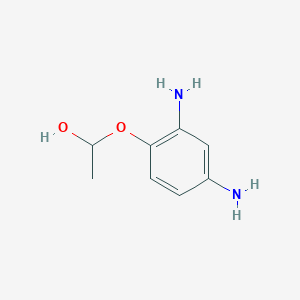
![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
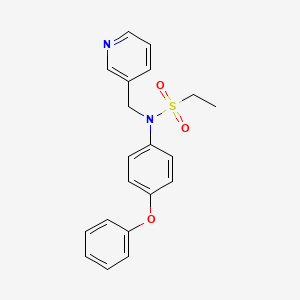
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)


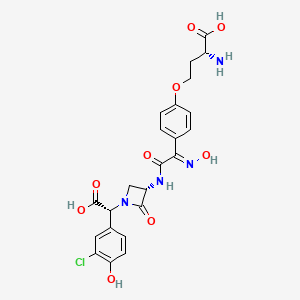

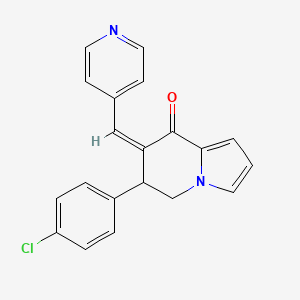
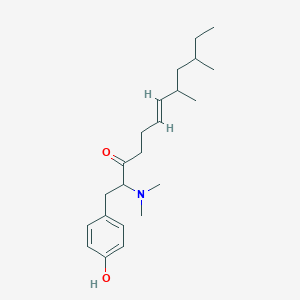

![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
